![molecular formula C5H5N3O4 B2998662 OC(=O)Cc1n[nH]cc1[N+]([O-])=O CAS No. 2229119-18-8](/img/structure/B2998662.png)
OC(=O)Cc1n[nH]cc1[N+]([O-])=O
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Overview
Description
OC(=O)Cc1n[nH]cc1[N+]([O-])=O, also known as carbetocin, is a synthetic analogue of oxytocin, a hormone produced in the hypothalamus and released by the pituitary gland. Carbetocin is a peptide that has been used in various scientific research applications due to its ability to mimic the effects of oxytocin. In
Scientific Research Applications
Atmospheric Science and Climate Impact
- Atmospheric Brown Carbon : Organic carbon (OC) significantly influences air quality, atmospheric chemistry, and climate forcing. Research on the molecular composition of OC and its evolution during atmospheric aging reveals that atmospheric brown carbon, a component of OC, plays a crucial role in light absorption and radiative forcing. Understanding the environmental chemistry of light-absorbing aerosol OC is vital for assessing its impact on climate change (Laskin, Laskin, & Nizkorodov, 2015).
Electrochemistry and Energy Storage
- Oxygen and Hydrogen Evolution Reactions : The electrocatalytic activities of materials like Ru, RuO2, Ir, and IrO2 in acidic and alkaline electrolytes are crucial for oxygen and hydrogen evolution reactions (OER and HER). These reactions are fundamental for energy storage technologies, such as water splitting and regenerative fuel cells. The study highlights the importance of optimizing electrode materials for enhancing activity and stability under various operating conditions (Cherevko et al., 2016).
Material Science and Nanotechnology
Carbon Cloth Electrodes : A novel metal-free oxygen evolution electrode, created through acidic oxidation of carbon cloth, demonstrates high catalytic activity and stability. This development offers a low-cost and efficient solution for water splitting and rechargeable metal-air battery applications, highlighting the potential of carbon-based materials in electrocatalysis (Cheng et al., 2015).
Mitochondria-Targetable Fluorescent Probes : The development of a two-photon ratiometric fluorescent probe for selective visualization of endogenous peroxynitrite in an inflamed mouse model illustrates the application of chemical compounds in biomedical research. This probe, capable of detecting peroxynitrite with high sensitivity and selectivity, is a valuable tool for studying oxidative stress in physiological and pathological conditions (Cheng et al., 2017).
Mechanism of Action
Target of Action
Similar compounds, such as those containing a pyrazole ring, have been known to exhibit a broad range of biological activities . For instance, some compounds target proteins like aldose reductase .
Mode of Action
Pyrazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, they can inhibit the activity of certain enzymes, modulate receptor function, or interfere with cellular signaling pathways .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets . For example, they can affect pathways related to inflammation, cancer, diabetes, and various infectious diseases .
Pharmacokinetics
The compound’s solubility, stability, and other physicochemical properties can influence its bioavailability .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(4-nitro-1H-pyrazol-5-yl)acetic acid. For instance, the compound’s stability can be affected by temperature . Moreover, the compound’s efficacy can be influenced by factors such as pH, presence of other substances, and specific conditions within the biological environment .
properties
IUPAC Name |
2-(4-nitro-1H-pyrazol-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c9-5(10)1-3-4(8(11)12)2-6-7-3/h2H,1H2,(H,6,7)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMZLTQCFCSIAKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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